molecular formula C10H10N4O2 B2564090 2-(5-Phenyltetrazol-2-yl)propanoic acid CAS No. 22307-40-0

2-(5-Phenyltetrazol-2-yl)propanoic acid

Cat. No.: B2564090
CAS No.: 22307-40-0
M. Wt: 218.216
InChI Key: ROBHCGWFDVKHQR-UHFFFAOYSA-N
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Description

2-(5-Phenyltetrazol-2-yl)propanoic acid is an organic compound with the molecular formula C10H10N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyltetrazol-2-yl)propanoic acid typically involves the reaction of 5-phenyltetrazole with a suitable propanoic acid derivative. One common method is the reaction of 5-phenyltetrazole with 2-bromopropanoic acid in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyltetrazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-Phenyltetrazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Phenyltetrazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyltetrazol-2-yl)acetic acid
  • 2-(5-Phenyltetrazol-2-yl)butanoic acid
  • 2-(5-Phenyltetrazol-2-yl)pentanoic acid

Uniqueness

2-(5-Phenyltetrazol-2-yl)propanoic acid is unique due to its specific structural features and reactivity. The presence of the tetrazole ring imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

2-(5-phenyltetrazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7(10(15)16)14-12-9(11-13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBHCGWFDVKHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22307-40-0
Record name 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propanoic acid
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